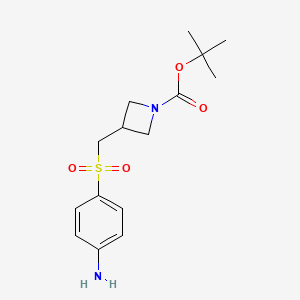

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate (CAS: 2358751-62-7) is an azetidine-based compound featuring a sulfonamide-linked 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules. Its Boc group facilitates deprotection under mild acidic conditions, enabling further functionalization .

Properties

Molecular Formula |

C15H22N2O4S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10,16H2,1-3H3 |

InChI Key |

QXILFAGZTAVOBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H20N2O2

- Molecular Weight : 252.33 g/mol

- IUPAC Name : tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a sulfonamide moiety that enhances its biological activity. The presence of the tert-butyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in various diseases, particularly cancer and inflammatory conditions. The sulfonamide group is known for its ability to inhibit certain enzymes involved in disease progression.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives with sulfonamide functionalities can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

The compound has been utilized in biological studies to evaluate its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses.

Case Study: Inhibition of Enzymatic Activity

Research indicates that the compound can inhibit the activity of certain enzymes associated with inflammation, providing insights into its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Pharmacokinetic Comparisons

Key Observations:

Hydrogen-Bonding Capacity: The sulfonamide group in the target compound provides two hydrogen-bond acceptors (sulfonyl oxygen atoms) and one donor (NH), enhancing solubility and target binding compared to thioethers (e.g., 1820718-53-3) or ethers .

Lipophilicity :

- Bromoethyl (264.16 g/mol) and bromophenyl (390.29 g/mol) derivatives exhibit higher log P values due to halogen atoms, favoring membrane permeability but risking metabolic instability .

- The acetylsulfanyl compound (183800-74-0) has a lower molecular weight (231.31 g/mol) and moderate lipophilicity, suitable for prodrug strategies .

Reactivity and Synthetic Utility :

- The 4-bromophenyl variant (2340293-27-6) serves as a Suzuki coupling precursor, whereas the formyl group in 1820718-53-3 enables nucleophilic additions .

- Fluorinated analogues (e.g., tert-butyl 3-fluoroazetidine derivatives) demonstrate enhanced metabolic stability and CNS penetration, contrasting with the sulfonamide’s polar nature .

Biological Activity

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H19N2O4S

Molecular Weight: 321.39 g/mol

CAS Number: 253801-18-2

The compound features an azetidine ring, a sulfonyl group, and a tert-butyl ester, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonamide moiety may serve as a pharmacophore for enzyme inhibition, particularly in pathways involving sulfonamide-sensitive enzymes.

- Receptor Modulation: The compound can potentially modulate receptor activity through interactions with amino acid residues at the active sites, influencing downstream signaling pathways.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a related compound showed GI50 values of 25.1 μM against various cancer cell lines, indicating moderate potency (Table 1).

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

| CAKI-1 (Renal) | 15.9 |

| MDA-MB-435 (Breast) | 27.9 |

| T-47D (Breast) | 15.1 |

These results suggest a broad-spectrum antitumor activity with selective toxicity towards certain cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities, potentially via disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Antitumor Efficacy in Vivo

A preclinical study assessed the antitumor efficacy of this compound in mouse models bearing human tumor xenografts. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor volume compared to control groups.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action on specific cancer cell lines. It was found that the compound induced apoptosis through the activation of caspase pathways, corroborating its potential as an anticancer agent .

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Structure-Activity Relationship (SAR): Modifications to the aminophenyl group significantly influence biological activity, with certain substitutions enhancing potency against specific cancer types.

- Synergistic Effects: Combinations with other chemotherapeutic agents showed enhanced efficacy, suggesting potential for combination therapies in clinical settings .

- Toxicity Profile: Preliminary toxicity assessments indicate that while the compound exhibits promising therapeutic effects, careful evaluation of its safety profile is necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.